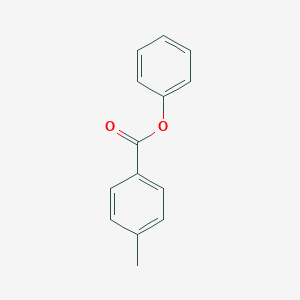

Phenyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1900-85-2 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

phenyl 4-methylbenzoate |

InChI |

InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

WOHDXQQIBRMRFA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Other CAS No. |

1900-85-2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Methylbenzoate and Analogous Aryl Esters

Direct Esterification Approaches to Phenyl 4-methylbenzoate

Direct esterification involves the condensation of a carboxylic acid with a phenol (B47542). While the esterification of alcohols is a common transformation, the lower nucleophilicity of phenols presents a unique challenge.

Acid-Catalyzed Condensation Reactions with Phenols and Carboxylic Acids

The most established method for the synthesis of this compound and its analogs is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and a phenol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven process typically requires heating the reactants, often with the removal of water to drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com

The general reaction for the synthesis of this compound via this method is the condensation of 4-methylbenzoic acid with phenol. While direct literature on this specific reaction is sparse, analogous syntheses, such as the reaction of 3-amino-4-methylbenzoic acid with phenol, demonstrate the viability of this approach. ontosight.ai A typical procedure involves refluxing the carboxylic acid and phenol with a strong acid catalyst, followed by neutralization and purification. Isotope labeling experiments have confirmed that in Fischer esterification, the oxygen atom from the alcohol (in this case, phenol) becomes the ester oxygen, indicating the cleavage of the O-H bond of the phenol. psiberg.com

A mechanistically distinct approach that avoids strong acids is the Mitsunobu reaction, which can be effective for the esterification of various benzoic acids with phenols, affording the corresponding phenyl esters in good to excellent yields. psiberg.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the direct acid-catalyzed esterification is highly dependent on the reaction conditions and the choice of catalyst.

Catalyst Systems: Commonly used catalysts for Fischer-Speier esterification include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid. Lewis acids are also employed as catalysts. wikipedia.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol. wikipedia.orgmasterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out at elevated temperatures, ranging from 60–110 °C, and reaction times can vary from 1 to 10 hours. wikipedia.org The use of a non-polar solvent that allows for the azeotropic removal of water via a Dean-Stark apparatus is a common strategy to shift the equilibrium towards the product. wikipedia.org Alternatively, the reaction can be performed without a solvent, particularly if one of the reactants is used in a large excess. wikipedia.org

Recent developments have explored solvent-free methods, such as mechanically induced esterification at room temperature. For the synthesis of Phenyl benzoate (B1203000) from benzoic acid and phenol, a method using iodine and potassium hypophosphite as additives under ball-milling conditions has been reported, yielding the product in good yields. rsc.org

Below is a table summarizing typical conditions for analogous direct esterification reactions.

| Carboxylic Acid | Phenol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylbenzoic Acid | 4-Pentylphenol | Sulfuric acid or p-toluenesulfonic acid | Toluene or neat | Reflux | 4-6 | >98 (purity) | |

| Benzoic Acid | Phenol | I2 / KH2PO2 | Solvent-free (ball mill) | Room Temp | 0.33 | ~87 | rsc.org |

| Benzoic Acid | Phenol | KI / P(OEt)3 | Solvent-free (ball mill) | Room Temp | 0.5 | ~83 | rsc.org |

Transesterification Reactions for this compound Formation

Transesterification is an alternative and important pathway for the synthesis of aryl esters, involving the reaction of an existing ester with a phenol (phenolysis).

Alcoholysis and Phenolysis of Existing Esters

In the context of synthesizing this compound, phenolysis would involve reacting a different ester of 4-methylbenzoic acid, for example, methyl 4-methylbenzoate, with phenol. This reaction is also an equilibrium process where the alkoxy group of the starting ester is exchanged for the phenoxy group. The reaction can be catalyzed by either acids or bases. Due to the lower nucleophilicity of phenols compared to alcohols, the transesterification of esters with phenols is generally more challenging.

Catalytic Systems for Transesterification

A variety of catalytic systems have been developed to facilitate the transesterification of aryl esters with phenols. Research has focused on earth-abundant and environmentally friendly catalysts. Alkali metal salts, such as potassium carbonate (K2CO3), have been shown to be effective catalysts for this transformation. In a model reaction, the transesterification of pyridin-2-yl 2-methylbenzoate (B1238997) with various phenols in the presence of a catalytic amount of K2CO3 proceeded to give the desired phenyl esters in high yields. For the synthesis of this compound, a yield of 79% was achieved using this methodology.

The proposed mechanism for the alkali metal-catalyzed transesterification may involve the activation of the C(acyl)-O bond of the starting ester by the metal ion. It has been observed that even non-basic alkali metal salts like potassium iodide (KI) can catalyze the reaction, suggesting that the process is not a simple base-catalyzed nucleophilic substitution.

The table below presents data from a study on the K2CO3-catalyzed transesterification of an activated aryl ester with phenol to produce various phenyl esters.

| Starting Ester | Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridin-2-yl 2-methylbenzoate | Phenol | K2CO3 (10 mol%) | 1,4-Dioxane | 60 | 48 | Phenyl 2-methylbenzoate | 99 |

| Pyridin-2-yl 4-methylbenzoate | Phenol | K2CO3 (10 mol%) | 1,4-Dioxane | 60 | 48 | This compound | 79 |

Advanced Catalytic Strategies in Phenyl Ester Synthesis

Modern synthetic chemistry is continuously exploring novel catalytic strategies to improve the efficiency, selectivity, and environmental footprint of ester synthesis. One of the most promising areas is the use of transition-metal-catalyzed C-H activation. This approach allows for the direct formation of C-O bonds by coupling carboxylic acids with arenes, representing a highly atom-economical route to aryl esters.

Recent research has demonstrated the use of Rhodium-Ruthenium (RhRu) bimetallic oxide clusters as highly efficient catalysts for the cross-dehydrogenative coupling of arenes and carboxylic acids. These catalysts operate using molecular oxygen as the sole oxidant, producing water as the only byproduct, which is a significant advantage from a green chemistry perspective. This methodology has shown high reactivity with a variety of arenes and carboxylic acids, making it a versatile tool for the production of aryl esters.

Palladium-catalyzed C-O bond formation has also been established as a viable method for the synthesis of aryl benzoates. This typically involves the coupling of an aryl halide (such as an aryl iodide) with a carboxylic acid. While not a direct C-H activation in the traditional sense, it represents an advanced method for constructing the aryl ester bond.

Base-Catalyzed Methods utilizing Diphenyl Carbonate

A sustainable approach for synthesizing phenyl esters involves the reaction of carboxylic acids with diphenyl carbonate, catalyzed by a base. rsc.orgresearchgate.net This method allows for the formation of phenyl esters in moderate to high yields from both aliphatic and aromatic carboxylic acids. rsc.org The reaction is typically conducted under neat conditions at elevated temperatures (above 100 °C) using catalytic amounts of tertiary amine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-(Dimethylamino)pyridine (DMAP). rsc.org

The process is considered sustainable due to the use of diphenyl carbonate as a stable and less hazardous reagent compared to traditional acylating agents. rsc.orgrsc.org The reaction of an aromatic carboxylic acid with diphenyl carbonate in refluxing pyridine (B92270) (approximately 140-150 °C) for 5-6 hours can also yield aromatic esters. researchgate.net

Table 1: Examples of Base-Catalyzed Synthesis of Phenyl Esters with Diphenyl Carbonate

| Carboxylic Acid | Base | Yield (%) | Reference |

| 10-undecenoic acid | DBU | 89 | rsc.org |

| Benzoic acid | DBU | High | rsc.org |

| 4-methoxybenzoic acid | DBU | High | rsc.org |

| m-toluic acid | DBU | High | rsc.org |

Palladium-Catalyzed Carbonylation of Aryl Chlorides

Palladium-catalyzed carbonylation of aryl chlorides presents a mild and functional group-tolerant method for preparing phenyl esters. mit.eduorganic-chemistry.org This reaction utilizes atmospheric pressure of carbon monoxide, making it a more practical alternative to high-pressure systems. mit.eduorganic-chemistry.org The resulting phenyl esters are effective acylating agents and can be used to produce a variety of carbonyl derivatives under mild conditions. mit.eduorganic-chemistry.org

A typical catalyst system for this transformation involves a palladium source, such as Pd(OAc)₂, and a suitable ligand, like dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or Xantphos. acs.orgrsc.org The reaction can generate electrophilic aroyl-DMAP salts when conducted in the presence of 4-dimethylaminopyridine (B28879) (DMAP), which are highly reactive intermediates for acylation. acs.orgresearchgate.net This method is compatible with a wide range of functional groups. acs.org Formic acid can also serve as a carbon monoxide source in this type of reaction. rsc.org

Table 2: Conditions for Palladium-Catalyzed Carbonylation of Aryl Chlorides

| Catalyst System | CO Source | Key Features | Reference |

| Pd(OAc)₂ / dcpp·2HBF₄ | Atmospheric CO | Mild, functional group tolerant | organic-chemistry.org |

| Pd-Xantphos | Atmospheric CO | Generation of electrophilic aroyl-DMAP salts | acs.org |

| Pd(OAc)₂ / Xantphos | Formic acid | Good to excellent yields | rsc.org |

Organocatalysis via N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various organic transformations, including the synthesis of aryl esters. rsc.orgresearchgate.net NHCs can catalyze the aerobic oxidation of aromatic aldehydes to esters in the presence of boronic acids. rsc.orgresearchgate.net This transition-metal-free protocol provides access to a diverse range of aromatic esters in good to excellent yields under mild reaction conditions. rsc.orgresearchgate.net

The catalytic cycle typically involves the umpolung (reactivity inversion) of the aldehyde, facilitated by the NHC, to form a Breslow intermediate. This intermediate then reacts with an oxidizing agent and the boronic acid to generate the final ester product. rsc.org The use of NHCs avoids the need for transition metal catalysts, aligning with the principles of green chemistry. rsc.orgresearchgate.net Chiral NHCs can also be employed to achieve enantioselective synthesis of esters. acs.org

Table 3: Key Features of NHC-Catalyzed Aryl Ester Synthesis

| Reactants | Catalyst | Key Features | Reference |

| Aromatic aldehydes, boronic acids | N-Heterocyclic Carbene | Transition-metal-free, aerobic oxidation, mild conditions | rsc.orgresearchgate.net |

| α,α-dichloro aldehydes, phenols | Chiral triazolium salt | Enantioselective synthesis of α-chloro aryl esters | acs.org |

Enzyme-Mediated Biocatalytic Syntheses of Phenolic Esters

Enzyme-mediated synthesis offers a green and selective alternative for the production of phenolic esters. nih.gov Lipases are commonly employed enzymes for this purpose, catalyzing esterification or transesterification reactions under mild conditions. nih.govresearchgate.net These biocatalytic methods often result in fewer by-products and are environmentally friendly. nih.gov

The synthesis of phenolic esters can be achieved through the direct esterification of phenolic acids with alcohols or the transesterification of existing esters. google.commdpi.com For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) has been successfully used to synthesize various aromatic alcohol esters. nih.gov The choice of enzyme, solvent, and acyl donor can significantly influence the reaction's efficiency and selectivity. researchgate.netconicet.gov.ar Ultrasound irradiation has also been shown to enhance the rate of lipase-catalyzed esterification. researchgate.net

Table 4: Examples of Enzyme-Mediated Synthesis of Phenolic Esters

| Enzyme | Reaction Type | Substrates | Key Features | Reference |

| Candida antarctica lipase B (CALB) | Esterification | Aromatic alcohols, hexanoic acid | Mild conditions, high selectivity | nih.gov |

| Yarrowia lipolytica biomass | Esterification/Transesterification | Phenolic acids, alcohols | Use of whole-cell biocatalyst | mdpi.com |

| Lipase | Transesterification | N-Boc-activated amides, alcohols | Ultrasound irradiation | researchgate.net |

| Rhizopus oryzae lipase (ROL) | Acylation | 7,8-dihydroxy-4-methylcoumarin, acyl donors | Regioselective synthesis | mdpi.com |

Green Chemistry Principles Applied to this compound Synthesis

This section explores environmentally benign synthetic strategies for this compound, focusing on solvent-free conditions and the use of solid acid catalysts.

Solvent-Free Mechanochemical Esterification at Ambient Temperatures

Mechanochemistry, specifically high-speed ball milling (HSBM), provides a solvent-free and energy-efficient method for organic synthesis, including esterification. nih.govrsc.org This technique facilitates reactions between solid reactants at room temperature, avoiding the use of hazardous solvents. nih.gov

The esterification of benzoic acids with phenols can be achieved under HSBM conditions. rsc.orgrsc.org For example, the reaction of benzoic acid and phenol can be promoted by iodine (I₂) and potassium hypophosphite (KH₂PO₂) or potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃). rsc.orgrsc.org These methods have been shown to produce this compound in good yields. rsc.org The electronic properties of the substituents on the benzoic acid can influence the reaction yield, with electron-donating groups generally leading to higher yields. rsc.org

Table 5: Mechanochemical Synthesis of this compound

| Reagents | Milling Time | Yield (%) | Reference |

| 4-methylbenzoic acid, phenol, I₂, KH₂PO₂ | 20 min | 88 | rsc.org |

| 4-methylbenzoic acid, phenol, KI, P(OEt)₃ | 60 min | 69 | rsc.org |

Utilization of Solid Acid Catalysts (e.g., Dowex H+/NaI Resin)

The use of solid acid catalysts offers a green and efficient alternative to traditional homogeneous acid catalysts for esterification reactions. nih.govacs.org Dowex H⁺, a cation-exchange resin, with or without sodium iodide (NaI), has been demonstrated to be an effective catalyst for various esterifications. nih.govacs.orgnih.gov This system is generally high-yielding, energy-efficient, non-toxic, and the resin is reusable, making it an environmentally friendly option. nih.govacs.orgresearchgate.net

The Dowex H⁺/NaI approach is effective for the esterification of carboxylic acids with alcohols. nih.govacs.org The procedure is simple, and the catalyst can be easily separated from the reaction mixture. nih.govacs.org This method has also shown regioselectivity and potential for separating valuable carboxylic acids from mixtures. nih.govacs.orgfigshare.com Another example of a solid acid catalyst is montmorillonite (B579905) K10 clay activated with orthophosphoric acid, which has been used for the solvent-free esterification of substituted benzoic acids. ijstr.org

Table 6: Green Esterification using Solid Acid Catalysts

| Catalyst | Key Features | Reference |

| Dowex H⁺/NaI | Reusable, high-yielding, non-toxic, energy-efficient | nih.govacs.orgnih.govresearchgate.netfigshare.com |

| Phosphoric acid modified Montmorillonite K10 | Solvent-free conditions, effective for substituted benzoic acids | ijstr.org |

Aerosolization as a Catalyst- and Heat-Free Esterification Method

The synthesis of esters, including aryl esters like this compound, can be dramatically accelerated in aerosol microdroplets, often obviating the need for catalysts or external heat. pradeepresearch.orgnih.gov This phenomenon stems from the unique environment at the gas-liquid interface of microdroplets. When reagents are aerosolized, reaction rates can increase by several orders of magnitude compared to bulk solution reactions. nih.govnih.gov

This acceleration is attributed to several factors inherent to the microdroplet environment. The high surface-to-volume ratio in microdroplets, which increases exponentially as the droplet radius decreases, means a significant portion of the molecules reside at the interface. pnas.org At this interface, reagents experience partial solvation, which can lower the activation energy required for the reaction to proceed. pradeepresearch.orgnih.gov Additionally, the evaporation of the solvent from the droplet concentrates the reactants, further contributing to increased reaction rates. nih.govnsf.gov Some studies also suggest that the air/water interface of microdroplets has unique properties, such as altered pH gradients, which can facilitate reactions. pnas.org

For the synthesis of this compound, this method would involve spraying a solution containing 4-methylbenzoic acid and phenol. In the resulting microdroplets, the esterification would occur rapidly at the air-solution interface. This catalyst- and heat-free approach offers a green and efficient alternative to traditional synthesis, minimizing energy consumption and avoiding potentially hazardous catalysts. pradeepresearch.orgacs.org The process can be conducted by colliding microdroplets from two separate electrospray sources, one containing the carboxylic acid and the other the phenol, allowing for the reaction to occur at the droplet interface upon collision. pradeepresearch.orgacs.org This technique has been shown to be effective for various two-phase reactions without the need for phase-transfer catalysts. researchgate.net

Deep Eutectic Systems in Esterification Catalysis

Deep eutectic solvents (DESs) have emerged as highly effective and environmentally friendly catalysts and reaction media for esterification. mdpi.com These systems, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), are attractive due to their low cost, biodegradability, low vapor pressure, and high thermal stability. mdpi.comresearchgate.net For the synthesis of aryl esters, acidic DESs have shown particular promise.

Specifically for synthesizing esters with a 4-methylbenzoate (p-toluate) moiety, DESs based on p-toluenesulfonic acid (PTSA) as the HBD have been extensively studied. researchgate.netnih.govrepec.org When combined with an HBA like choline (B1196258) chloride (ChCl), PTSA forms a DES that acts as a dual solvent-catalyst system, proving highly efficient for both esterification and transesterification reactions. researchgate.netnih.gov For example, a DES composed of choline chloride and p-toluenesulfonic acid was found to be a highly active catalyst for the esterification of levulinic acid with ethanol, achieving a 99.8% conversion in just one hour at 353 K. repec.org Similarly, in biodiesel production through transesterification, a ChCl:PTSA system achieved a yield of 98.66%. researchgate.netnih.gov

The catalytic efficiency of these DESs is often superior to that of the acidic component alone, which is attributed to the formation of strong hydrogen bonds that enhance the system's catalytic activity. researchgate.net These systems can often be recycled multiple times without a significant loss of activity, adding to their sustainability. mdpi.com

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reported Yield/Conversion | Reference |

| Choline Chloride | p-Toluenesulfonic Acid | 1:3 | Transesterification of Soybean Oil | 98.66% | researchgate.net, nih.gov |

| Choline Chloride | p-Toluenesulfonic Acid | - | Esterification of Levulinic Acid | 99.8% | repec.org |

| Aspirin (B1665792) | p-Toluenesulfonic Acid | - | Esterification of Free Fatty Acids | >90% reduction in FFA | |

| Choline Chloride | Malonic Acid | 1:1 | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | 94% | mdpi.com |

Selenium-Catalyzed Oxidation-Esterification from Aldehydes

A novel and efficient route for the direct synthesis of esters involves the selenium-catalyzed oxidation of aldehydes in an alcohol medium. nih.govresearchgate.net This method allows for the formation of this compound directly from 4-methylbenzaldehyde (B123495) and phenol, bypassing the need to first isolate the corresponding carboxylic acid. The reaction typically employs a simple selenium catalyst, such as diphenyl diselenide or selenium(IV) oxide, and a green oxidant, most commonly aqueous hydrogen peroxide. nih.govresearchgate.net

The reaction proceeds under mild conditions and affords the desired ester products in good to excellent yields. nih.gov The proposed mechanism involves the oxidation of the selenium catalyst by hydrogen peroxide to form a more active species, like a perseleninic acid, which then facilitates the oxidation of the aldehyde. researchgate.net When the reaction is conducted in an alcohol (or phenol) as the solvent, the intermediate acyl species is trapped to form the ester directly. nih.gov

This methodology has been successfully applied to a wide range of aromatic and aliphatic aldehydes. researchgate.net For instance, the reaction of benzaldehyde (B42025) with methanol (B129727) in the presence of a catalytic amount of diphenyl diselenide and hydrogen peroxide yields methyl benzoate efficiently. researchgate.netsemanticscholar.org The versatility of this method suggests its direct applicability for the synthesis of this compound from 4-methylbenzaldehyde and phenol. The process is noted for its sustainability, utilizing an environmentally benign oxidant and offering the potential for catalyst recycling. nih.gov

| Aldehyde | Alcohol/Phenol | Selenium Catalyst | Oxidant | Yield | Reference |

| Benzaldehyde | Methanol | Diphenyl Diselenide | H₂O₂ | 95% | researchgate.net |

| 4-Nitrobenzaldehyde | Methanol | Diphenyl Diselenide | H₂O₂ | 95% | researchgate.net |

| 4-Chlorobenzaldehyde | Methanol | Diphenyl Diselenide | H₂O₂ | 94% | researchgate.net |

| Various Aldehydes | Various Alcohols | Selenium(IV) Oxide | H₂O₂ | Good to Excellent | researchgate.net |

Novel Synthetic Routes and Mechanistic Investigations in Phenyl Esterification

Beyond the specific methodologies detailed above, research into phenyl esterification continues to yield novel synthetic routes and deeper mechanistic understanding.

One of the most powerful methods for the synthesis of phenyl esters from carboxylic acids and phenols is the Mitsunobu reaction . organic-chemistry.orgresearchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgnih.gov The mechanism involves the formation of a phosphonium (B103445) salt from PPh₃ and DEAD, which then activates the alcohol (phenol). The carboxylate then acts as a nucleophile, displacing the activated oxygen to form the ester. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, though this is not relevant for achiral phenols. organic-chemistry.org The reaction is known for its mild conditions and high yields, even with sterically hindered substrates. researchgate.netorgsyn.org For example, the esterification of 4-methylbenzoic acid with 4-methylphenol has been successfully carried out using Mitsunobu conditions. researchgate.net

A recent innovation in esterification is the use of mechanochemistry , which allows for solvent-free reactions at room temperature. nih.govrsc.org In one study, the esterification of benzoic acid and phenol was achieved by grinding the reactants with iodine (I₂) and potassium hypophosphite (KH₂PO₂). This method provided good yields and tolerated a variety of functional groups on both the carboxylic acid and the phenol. nih.govrsc.org Mechanistic investigations using ¹⁸O-labeling experiments indicated that the reaction proceeds via activation of the carboxylic acid, as the oxygen from the phenol was not incorporated into the final ester product. nih.govrsc.org

Furthermore, photocatalysis offers another novel, metal-free approach. A visible-light-induced synthesis of O-aryl esters has been developed using the cross-dehydrogenative coupling of aldehydes and phenols. acs.org In this system, the phenolate (B1203915) itself can act as a photosensitizer, initiating a self-propagating radical chain reaction that leads to the formation of the ester in moderate to excellent yields. acs.org

These diverse approaches highlight the ongoing evolution of synthetic chemistry, striving for greater efficiency, milder conditions, and improved environmental compatibility in the synthesis of important chemical compounds like this compound.

Computational Chemistry and Theoretical Studies of Phenyl 4 Methylbenzoate and Aromatic Ester Systems

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the molecular and energetic properties of aromatic esters.

The three-dimensional structure of Phenyl 4-methylbenzoate is crucial to its properties. Experimental data from X-ray crystallography shows that the two aromatic rings in this compound have a significant dihedral angle of 76.0 (1)°. nih.gov The central ester group (–C(=O)–O–) is twisted out of the plane of the benzoyl ring by 9.4 (2)° and by a much larger angle of 83.3 (1)° relative to the phenyl ring. nih.gov

Computational methods, such as DFT, are used to explore the conformational space of these molecules. For the related Phenyl benzoate (B1203000), DFT calculations at the B3LYP/6-31+G* level have been employed to study the complete conformational space, which involves three coupled rotors. nih.gov Such studies have revealed that, contrary to some assumptions, the rotation around the C(=O)-O bond is not significantly more restricted than the rotation around the C(=O)-C bond. nih.gov Theoretical calculations for Phenyl benzoate and its derivatives using methods like MP2, B3LYP, and B3PW91 with appropriate basis sets show good agreement with experimental geometric data. nih.govresearchgate.net For instance, a comparative study on p-tert-butylphenyl salicylate (B1505791) utilized B3LYP, B3PW91, and other functionals to compute bond angles, showing close alignment with experimental values. dergipark.org.tr These computational approaches are vital for understanding the torsional barriers and conformational flexibility that influence the macroscopic properties of these materials. acs.orgnih.gov

Table 1: Selected Experimental and Theoretical Structural Parameters of Benzoate Esters

| Compound | Parameter | Experimental Value | Theoretical Method | Theoretical Value |

|---|---|---|---|---|

| This compound | Dihedral Angle (Ring-Ring) | 76.0 (1)° nih.gov | - | - |

| This compound | Dihedral Angle (Ester-Benzoyl Ring) | 9.4 (2)° nih.gov | - | - |

| This compound | Dihedral Angle (Ester-Phenyl Ring) | 83.3 (1)° nih.gov | - | - |

| Phenyl benzoate | Dihedral Angle (Ring-Ring) | 55.7° nih.gov | B3LYP/6-31+G* | Varies with conformation nih.gov |

| p-tert-butylphenyl salicylate | O13-C11-O14 Bond Angle | 121.9° dergipark.org.tr | B3LYP/6-311++G(d,p) | 122.4° dergipark.org.tr |

The electronic properties of aromatic esters are key to understanding their reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; smaller gaps often correlate with higher reactivity. dergipark.org.tr

For a related compound, 4-Coumarinyl-2-methylbenzoate, the HOMO-LUMO energy gap was calculated to be 1.409 eV using the DFT/B3LYP/6-311G(d,p) method. dergipark.org.tr In another complex ester, the HOMO-LUMO gap, dipole moments, and Mulliken charges were calculated using B3LYP and B3PW91 methods, demonstrating the utility of these approaches in characterizing electronic structure. researchgate.netepstem.netepstem.net Studies on various aromatic compounds show that parameters like the total dipole moment and the HOMO-LUMO gap are effective descriptors of a compound's reactivity. researchgate.net

Mulliken charge analysis provides insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. For example, in a thiosemicarbazone derivative containing a 4-methylbenzoate moiety, Mulliken population analysis was used to calculate local reactivity indices. researchgate.net Similarly, dipole moment calculations, which depend on molecular conformation, help in understanding the polarity and intermolecular forces of these esters. nih.gov

Table 2: Calculated Electronic Properties of Aromatic Ester Systems

| Compound/System | Property | Method | Calculated Value |

|---|---|---|---|

| 4-Coumarinyl-2-methylbenzoate | HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 1.409 eV dergipark.org.tr |

| 1,4-phenylene dibenzoate derivative | HOMO-LUMO Gap | DFT | 5.20 eV researchgate.net |

| Phenyl benzoate | Dipole Moment | B3LYP/6-31+G* | Dependent on conformation nih.gov |

Computational chemistry is a valuable tool for predicting thermochemical properties such as enthalpies of formation and vaporization, which are crucial for chemical engineering applications. researchgate.net For phenyl and benzyl (B1604629) benzoates, quantum chemical calculations have been used alongside structure-property correlations to evaluate and recommend thermodynamic data. researchgate.net This approach is particularly important for developing novel applications like Liquid Organic Hydrogen Carriers (LOHCs), where understanding the thermodynamics of hydrogenation and dehydrogenation is key. researchgate.net

By studying series of related compounds, such as aromatic esters with varying substituents, researchers can establish structure-property relationships. researchgate.netresearchgate.net These correlations allow for the prediction of properties for new or unmeasured compounds, guiding the design of materials with desired characteristics. For example, studies on commercial aromatic esters have explored how chemical structure influences thermal properties like melting points and enthalpies of fusion, which are important for applications such as phase change materials. researchgate.netmdpi.com Theoretical calculations of thermophysical properties can be compared with experimental data to validate computational models and force fields. acs.orgnih.gov

Theoretical Investigations of Reaction Mechanisms

Understanding how chemical reactions occur is a fundamental goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, including the characterization of short-lived transition states that are difficult to observe experimentally.

The elucidation of reaction mechanisms, such as the hydrolysis of esters, heavily relies on theoretical calculations. researchgate.net A key step is locating and characterizing the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dergipark.org.trd-nb.info

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed. d-nb.infokaust.edu.saacs.org An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ensuring that the located TS indeed connects the intended reactants and products. This process is crucial for confirming the proposed reaction pathway. For instance, in studies of ester hydrolysis, IRC calculations verify that the transition states connect the reactants (e.g., ester and water/acid) to the tetrahedral intermediate and subsequently to the products (carboxylic acid and alcohol). ic.ac.ukrsc.org

By combining geometry optimizations of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile maps the energy changes throughout the reaction, highlighting the activation energy barriers that determine the reaction rate.

For acid-catalyzed ester hydrolysis, a common reaction for aromatic esters, the mechanism typically involves several steps. solubilityofthings.comoit.edu The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. solubilityofthings.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. ic.ac.ukoit.edu Subsequent proton transfers and the elimination of an alcohol molecule lead to the final carboxylic acid product. oit.edu

Theoretical studies have investigated these pathways in detail. For the hydrolysis of esters, calculations have shown that the highest free energy barriers are associated with the formation and breakdown of the tetrahedral intermediate. researchgate.net For example, in one study, the free energy barrier for the transesterification of an ester was calculated to be 23.1 kcal/mol. researchgate.net Computational models can also account for the role of solvent molecules, which can significantly influence the reaction mechanism and energetics. ic.ac.ukbeilstein-journals.org By comparing different possible pathways, such as those involving one or more assisting water molecules, the most kinetically viable mechanism can be determined. researchgate.netic.ac.uk

Solvation Effects in Theoretical Models of Ester Reactions

For instance, the hydrolysis of certain esters is significantly faster in water compared to less polar alcoholic solutions. researchgate.net This phenomenon is attributed to the better solvation of the initial state and comparatively less solvation of the excited state in the alcohol medium. researchgate.net The entropy of activation in water is often more negative, which points to a more structured arrangement of solvent molecules in the transition state. researchgate.net

The choice of solvent can even lead to a change in the reaction mechanism. For example, the solvolysis of a dianion in water may proceed through a bimolecular, SN2(P)-type mechanism (ANDN), while in less polar solvents like tert-butyl alcohol, it can switch to a two-step, unimolecular, SN1(P)-type mechanism (DN + AN) where the nucleophile does not participate in the rate-determining step. nih.gov This highlights the importance of considering the solvent environment in theoretical predictions.

The impact of solvent polarity on reaction rates is further exemplified by the hydrolysis of certain substrates, which can be accelerated by factors as large as 2 x 109 in non-polar cyclohexane (B81311) and 5 x 105 in acetone (B3395972) when compared to water. nih.gov This acceleration is directly linked to the dielectric constants of the solvents. nih.gov

Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to include solvent effects in calculations. acs.org These models help in understanding the origin of enantioselectivities in catalyzed reactions by estimating steric interactions and considering the free solvation energies. acs.org

Table 1: Solvent Effects on Reaction Rates and Mechanisms

| Solvent System | Relative Rate Change | Observed Mechanism/Effect | Reference |

| Water vs. Alcoholic Solutions | ~10 times higher in water | Better solvation of initial state in alcohol | researchgate.net |

| Water vs. tert-butyl alcohol | Slower in tert-butyl alcohol | Change from ANDN to DN + AN mechanism | nih.gov |

| Water vs. Cyclohexane | 2 x 109 times faster in cyclohexane | Rate acceleration dependent on solvent polarity | nih.gov |

| Water vs. Acetone | 5 x 105 times faster in acetone | Rate acceleration dependent on solvent polarity | nih.gov |

Structure-Reactivity Relationships in Substituted Aryl Benzoates

The electronic nature of substituents on both the acyl and aryl groups of aryl benzoates has a profound impact on their reactivity. Structure-reactivity relationships are often quantified using Hammett and Yukawa-Tsuno plots, which correlate reaction rates with substituent constants (σ, σ+, σ-).

Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles reveal that the reactivity is highly sensitive to the electronic properties of the substituents. For the reactions of Y-substituted phenyl benzoates, the Hammett plots can sometimes exhibit two intersecting straight lines, indicating a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent changes. researchgate.net However, the corresponding Yukawa-Tsuno plots for these same reactions are often linear, suggesting a continuous change in the transition state structure. researchgate.net

In the case of reactions of Z-substituted aryl benzoates with amines in acetonitrile (B52724), the rates of reaction have been determined spectrophotometrically at various temperatures. koreascience.kr The presence of electron-withdrawing groups on the aryl moiety generally enhances the reactivity towards nucleophilic attack. researchgate.net This is because such groups stabilize the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the reaction rate. researchgate.net

For the reactions of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles, a large ρ(X) value of approximately 1.7 is observed. researchgate.net This significant positive value supports a mechanism where the reaction proceeds through an addition intermediate, with the formation of this intermediate being the rate-determining step. researchgate.net

The effect of substituents can be systematically evaluated as shown in the following table, which illustrates the order of reactivity based on the nature and position of the substituent.

Table 2: Relative Reactivity of Substituted Phenyl Benzoates

| Substituent (Y) | Relative Rate (kN) | Effect | Reference |

| 7-chloro | Highest | Electron-withdrawing, enhances reactivity | researchgate.net |

| 7-bromo | High | Electron-withdrawing, enhances reactivity | researchgate.net |

| 5-chloro | Moderate | Electron-withdrawing, enhances reactivity | researchgate.net |

| 5-bromo | Moderate | Electron-withdrawing, enhances reactivity | researchgate.net |

| H | Baseline | Reference | researchgate.net |

| 7-CH3 | Low | Electron-donating, inhibits reactivity | researchgate.net |

| 5-CH3 | Lowest | Electron-donating, inhibits reactivity | researchgate.net |

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to calculate molecular properties like atomic charges and frontier molecular orbital energies. acs.orgrsc.org These theoretical parameters often show good correlation with experimentally observed reaction rates and can be used to rationalize the reactivity trends in a series of related compounds. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for Phenyl 4 Methylbenzoate

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Phenyl 4-methylbenzoate, IR spectroscopy confirms the presence of the key ester linkage and the aromatic and alkyl components.

Analysis of Carbonyl (C=O) and C-O Stretches (e.g., "Rule of Three")

Aromatic esters like this compound are distinguished by a characteristic pattern of three strong absorption bands in their IR spectra, often referred to as the "Rule of Three". spectroscopyonline.comspectroscopyonline.comresearchgate.net These bands arise from the C=O stretch and two C-O stretching vibrations of the ester group. spectroscopyonline.com

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an ester is the carbonyl stretching vibration. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com Conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated esters (1750-1735 cm⁻¹). orgchemboulder.comslideshare.net For a similar compound, phenyl 4-acetylbenzoate, a strong C=O stretch is observed at 1733.9 cm⁻¹. rsc.org

C-C-O Stretch: This vibration involves the carbon-oxygen bond adjacent to the carbonyl group and the carbon-carbon bond of the benzoyl ring. In aromatic esters, this gives rise to a strong band between 1310 and 1250 cm⁻¹. spectroscopyonline.com

O-C-C Stretch: This band corresponds to the stretching of the oxygen-carbon bond of the phenyl group and the adjacent carbon-carbon bonds within that ring. It is typically observed in the 1130 to 1100 cm⁻¹ range for aromatic esters. spectroscopyonline.com

The specific positions of these three intense peaks allow for clear differentiation between aromatic and saturated esters. spectroscopyonline.com

Table 1: Characteristic IR Absorption Ranges for Aromatic Esters

| Vibration | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1730 - 1715 |

| Asymmetric C-O-C Stretch | 1310 - 1250 |

| Symmetric C-O-C Stretch | 1130 - 1100 |

Data sourced from Spectroscopy Online. spectroscopyonline.com

Identification of Aromatic and Alkyl Group Vibrations

Beyond the ester group, IR spectroscopy also identifies the vibrations associated with the aromatic rings and the methyl group.

Aromatic Group Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations appear at slightly higher frequencies than alkane C-H stretches, typically in the 3100-3000 cm⁻¹ region. pressbooks.pub

C=C Stretch: The stretching of carbon-carbon bonds within the aromatic rings produces a series of characteristic peaks in the 1600-1450 cm⁻¹ range. pressbooks.pub

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can help determine the substitution pattern on the benzene (B151609) rings. pressbooks.pubspectroscopyonline.com

Alkyl Group Vibrations:

C-H Stretch: The methyl group (–CH₃) exhibits symmetric and asymmetric C-H stretching vibrations, which are typically observed between 3000 and 2850 cm⁻¹. spectroscopyonline.com

C-H Bending: Bending vibrations for the methyl group also produce characteristic peaks.

The combination of these distinct vibrational bands provides a comprehensive fingerprint for the structural confirmation of this compound. nih.goviucr.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and quantity of different nuclei, primarily ¹H (protons) and ¹³C.

Structural Elucidation and Purity Assessment

Both ¹H and ¹³C NMR are routinely used to characterize this compound, confirming its structure and assessing its purity. nih.goviucr.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In one study, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) showed a singlet for the methyl protons at 2.44 ppm. rsc.org The aromatic protons appeared as a series of multiplets between 7.19 and 8.09 ppm. The ¹³C NMR spectrum displayed a resonance for the carbonyl carbon at 165.2 ppm and the methyl carbon at 21.7 ppm, with the various aromatic carbons appearing between 121.7 and 150.9 ppm. rsc.org The consistency of these observed chemical shifts with the expected values, along with the integration of the proton signals, confirms the molecular structure. rsc.org Furthermore, the absence of signals from impurities or starting materials in the NMR spectra is a key indicator of the compound's purity. orgsyn.org

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.09 | d | 2H | Aromatic |

| 7.42 | td | 2H | Aromatic |

| 7.19-7.31 | m | 5H | Aromatic |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 165.2 | C=O (Ester Carbonyl) |

| 150.9 | Aromatic C-O |

| 144.4 | Aromatic C-CH₃ |

| 130.2 | Aromatic CH |

| 129.4 | Aromatic CH |

| 129.3 | Aromatic C (quaternary) |

| 126.8 | Aromatic CH |

| 125.7 | Aromatic CH |

| 121.7 | Aromatic CH |

Data sourced from The Royal Society of Chemistry. rsc.org

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used ab initio quantum chemical method for calculating NMR chemical shifts. epstem.netepstem.netmodgraph.co.uk

This method involves calculating the nuclear magnetic shielding tensors for a molecule, from which the chemical shifts can be derived. modgraph.co.uk The calculations are typically performed using Density Functional Theory (DFT), for instance with the B3LYP functional and a suitable basis set like 6-31G(d,p). modgraph.co.ukresearchgate.net The GIAO method has been successfully applied to various organic molecules, including esters, to aid in structural assignment. modgraph.co.ukresearchgate.net While direct GIAO calculations for this compound are not prominently featured in the provided search results, the methodology is well-established for similar benzoate (B1203000) esters and other complex organic molecules. epstem.netresearchgate.netresearchgate.net These theoretical calculations can be particularly useful for distinguishing between isomers and understanding the effects of substituents on chemical shifts. cdnsciencepub.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular weight: 212.24 g/mol ), mass spectrometry confirms the mass of the molecular ion [M]⁺. nih.gov While specific fragmentation data for this compound is not detailed in the search results, analysis of related compounds like Phenyl 4-acetylbenzoate shows a base peak corresponding to the molecular ion [M]⁺ at m/z 240. rsc.org The fragmentation of aromatic esters often involves cleavage of the ester bond. For this compound, characteristic fragments would be expected from the loss of the phenoxy group (•OC₆H₅) to give the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119, or cleavage to form the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.infomiamioh.edu The appearance of the m/z 77 ion is highly characteristic for monosubstituted benzene compounds. docbrown.info These fragmentation patterns provide definitive evidence for the compound's structure.

Molecular Weight Determination and Fragmentation Analysis

The molecular weight of this compound (C₁₄H₁₂O₂) is 212.24 g/mol . nih.goviucr.org Mass spectrometry, specifically using electron ionization (EI), is a key technique for determining the molecular weight and elucidating the structure through fragmentation analysis. The analysis of fragmentation patterns helps in confirming the molecular structure by identifying characteristic fragment ions. libretexts.org

Upon ionization, the this compound molecule is expected to undergo cleavage at the ester linkage, which is the most common fragmentation pathway for esters. libretexts.org This process would primarily yield two significant cationic fragments: the p-toluoyl cation and the phenoxy cation. Further fragmentation of these ions can also occur.

Expected Fragmentation Ions:

p-Toluoyl cation ([C₈H₇O]⁺): This highly stable acylium ion, with a mass-to-charge ratio (m/z) of 119, is formed by the cleavage of the ester's C-O bond. Its stability is enhanced by the electron-donating methyl group on the benzene ring.

Phenyl Cation ([C₆H₅]⁺): The cleavage can also result in the formation of a phenyl cation at m/z 77. docbrown.info

Phenoxy Radical ([C₆H₅O]•): The other part of the molecule forms a phenoxy radical, which may also be detected.

A summary of the primary expected fragments is provided in the table below.

| Ion Name | Formula | Predicted m/z | Description |

| Molecular Ion | [C₁₄H₁₂O₂]⁺ | 212 | The intact molecule with one electron removed. |

| p-Toluoyl Cation | [C₈H₇O]⁺ | 119 | Formed by cleavage of the ester C-O bond. |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Formed by cleavage of the ester C-O bond and loss of CO₂. |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive data on the solid-state structure of this compound, revealing precise information about its crystal packing, molecular geometry, and intermolecular forces.

Determination of Crystal System and Space Group

Crystallographic studies have determined that this compound crystallizes in the monoclinic system. nih.goviucr.org The specific space group identified is P2₁/c, which is a common space group for organic molecules. nih.goviucr.org

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P2₁/c | nih.goviucr.org |

| a | 12.3440 (4) Å | nih.gov |

| b | 8.1332 (2) Å | nih.gov |

| c | 12.1545 (4) Å | nih.gov |

| β | 110.911 (4)° | nih.gov |

| Volume (V) | 1139.89 (6) ų | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.goviucr.org |

Molecular Conformation, Bond Lengths, and Angles

The conformation of this compound is characterized by significant twisting between its constituent aromatic rings and the central ester group. nih.gov The dihedral angle between the two aromatic rings is 76.0 (1)°. nih.goviucr.org The plane of the ester group (—C(=O)—O—) is twisted out of the plane of the benzoyl ring by 9.4 (2)° and out of the plane of the phenyl ring by 83.3 (1)°. nih.goviucr.org This non-planar conformation is a key structural feature. The bond parameters are noted to be similar to related compounds like phenyl benzoate and 4-methylphenyl benzoate. nih.gov

| Dihedral Angle | Value (°) | Reference |

| Between the two aromatic rings | 76.0 (1) | nih.goviucr.org |

| Ester group plane to benzoyl ring plane | 9.4 (2) | nih.goviucr.org |

| Ester group plane to phenyl ring plane | 83.3 (1) | nih.goviucr.org |

Analysis of Intermolecular Interactions (e.g., Weak Stacking Interactions)

The crystal packing of this compound is primarily governed by weak intermolecular forces. A notable feature is the presence of weak parallel stacking interactions between the benzoyl rings of adjacent molecules. nih.goviucr.org These rings are arranged with an interplanar distance of 3.65 Å and a parallel offset of 1.84 Å. nih.goviucr.org It is explicitly reported that there are no classical hydrogen bonds within the crystal structure. iucr.org The molecules organize into chains when viewed along the ac plane of the unit cell.

Advanced Thermal Analysis

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of materials. ardena.comcuni.cz

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. For this compound, DSC would determine its melting point, heat of fusion (the energy required to melt the solid), and identify any solid-solid phase transitions that might occur upon heating or cooling.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ardena.com A TGA analysis of this compound would reveal its thermal stability and decomposition profile. By heating the sample in a controlled atmosphere, one can determine the temperature at which it begins to degrade and lose mass. primescholars.com

While detailed DSC and TGA data for this compound are not specified in the cited literature, these techniques are standard for the full characterization of such organic compounds. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Polymerization Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of polymers and the process of polymerization. smolecule.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This technique is essential for studying the polymerization behavior of monomers like this compound by monitoring the heat released or absorbed during the reaction.

During polymerization, exothermic events such as the formation of new chemical bonds are readily detected by DSC. The resulting DSC thermogram would display peaks corresponding to the heat of polymerization, allowing for the study of reaction kinetics and the determination of the degree of cure. Furthermore, DSC is invaluable for characterizing the resulting polymer. Key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be precisely determined. youtube.com

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Aromatic Ester-based Materials

For aromatic ester-based materials, TGA is employed to determine the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. nih.gov The TGA curve, a plot of mass versus temperature, reveals the temperature ranges in which the material is stable and the temperatures at which it degrades. The derivative of this curve (DTG) can pinpoint the temperature of the maximum rate of decomposition.

In a study of thermally stable Schiff base/ester liquid crystals, which are structurally related to this compound, TGA was used to evaluate their thermal behavior. nih.gov The decomposition temperature is often defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. For instance, a related material was found to be stable up to 340 °C before a gradual decrease in weight was observed. rsc.org The thermal decomposition of this compound itself is expected to occur at elevated temperatures, likely involving the cleavage of the ester linkage. google.com

A representative TGA data table for an aromatic ester might look as follows, illustrating the key parameters obtained from the analysis.

| Parameter | Description | Typical Value Range for Aromatic Esters |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 250 - 400 °C |

| Temperature at 5% Mass Loss (T5%) | The temperature at which 5% of the initial mass has been lost. A common metric for thermal stability. | 280 - 420 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve. | 300 - 450 °C |

| Residual Mass @ 600 °C | The percentage of mass remaining at a high temperature, indicating the amount of non-volatile residue. | < 10% |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. libretexts.org For a pure sample of this compound, this analysis confirms the mass percentages of carbon, hydrogen, and oxygen, validating its molecular formula, C₁₄H₁₂O₂. nih.gov The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula and atomic weights of the constituent elements.

The results of an elemental analysis are typically considered acceptable if the found values are within ±0.4% of the calculated values. nih.gov This level of accuracy provides strong evidence for the purity and identity of the synthesized compound.

Below is an interactive data table presenting the theoretical and a hypothetical, yet typical, "found" elemental analysis data for this compound.

| Element | Chemical Symbol | Calculated Mass % | Found Mass % (Typical) | Deviation (%) |

|---|---|---|---|---|

| Carbon | C | 79.22% | 79.05% | -0.17 |

| Hydrogen | H | 5.70% | 5.78% | +0.08 |

| Oxygen | O | 15.08% | 15.17% | +0.09 |

Environmental Fate and Biodegradation Studies of Benzoate Esters

Hydrolytic Degradation Pathways in Environmental Contexts

The initial and often rate-limiting step in the environmental degradation of benzoate (B1203000) esters is the cleavage of the ester bond through hydrolysis. This reaction yields the corresponding carboxylic acid and alcohol—in the case of Phenyl 4-methylbenzoate, this would be 4-methylbenzoic acid and phenol (B47542).

The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. oieau.fr The process can be catalyzed by acids or bases. For many carboxylic acid esters, hydrolysis is a critical decomposition reaction in aquatic environments. oieau.fr Studies on various substituted methyl benzoates have shown that the reaction mechanism at a pH greater than 5 involves the addition of a hydroxide (B78521) ion to the carbonyl group of the ester. oieau.fr

The persistence of these esters can be substantial under typical environmental conditions. Extrapolating from data on methyl benzoate, the half-life at a pH of 8 and a temperature of 10°C is estimated to be 1.8 years. oieau.fr The presence of different functional groups on the benzene (B151609) ring can either accelerate or retard this process. For instance, an electron-withdrawing group like a nitro group can reduce the half-life, while an electron-releasing group like a methoxy (B1213986) group can increase it significantly. oieau.fr In non-sterile soil, however, the transformation can be much more rapid due to microbial activity, with studies on methyl benzoate showing complete hydrolysis in under an hour. oup.com

Research on dibenzoate plasticizers further confirms that the primary degradation step is the hydrolysis of an ester bond, releasing benzoic acid and a monoester intermediate. nih.gov The subsequent degradation of this monoester can be slow, leading to its temporary accumulation in the environment. nih.gov Similarly, studies on parabens (4-hydroxybenzoic acid esters) show that the first step in their degradation is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. nih.gov

Estimated Hydrolysis Half-Lives of Substituted Methyl Benzoates at pH 8 and 10°C

| Compound | Estimated Half-Life | Source |

|---|---|---|

| Methyl benzoate | 1.8 years | oieau.fr |

| Methyl 4-nitrobenzoate | 0.1 years | oieau.fr |

| Methyl 4-methoxybenzoate | 4.8 years | oieau.fr |

Microbial Degradation Mechanisms of Benzoate Esters

Once hydrolysis occurs, the resulting benzoic acid and its derivatives become available for microbial degradation. Microorganisms have evolved diverse and sophisticated pathways to break down aromatic compounds, which are central to the carbon cycle. asm.org Bacteria, in particular, utilize several strategies to catabolize benzoate, depending on the availability of oxygen. frontiersin.orgcsic.es

Under aerobic conditions, bacteria typically degrade benzoate by first hydroxylating the aromatic ring to form catechol or other dihydroxybenzenes like protocatechuate. frontiersin.orgcsic.esunesp.br This intermediate is then susceptible to ring cleavage by powerful enzymes called dioxygenases. Two principal pathways are employed for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. unesp.brresearchgate.net

Ortho-Cleavage Pathway: Also known as the β-ketoadipate pathway, this route involves the enzyme catechol 1,2-dioxygenase, which cleaves the bond between the two hydroxyl groups of catechol. unesp.br This intradiol cleavage leads to the formation of cis,cis-muconate, which is further metabolized to intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. csic.esasm.org

Meta-Cleavage Pathway: This pathway utilizes catechol 2,3-dioxygenase, which cleaves the bond adjacent to one of the hydroxyl groups. unesp.brresearchgate.net This extradiol cleavage results in the formation of 2-hydroxymuconic semialdehyde. researchgate.net This pathway is also common in bacteria like Pseudomonas for metabolizing aromatic compounds. researchgate.netnih.gov

The choice between the ortho and meta pathways can depend on the specific bacterial strain and the substituents on the aromatic ring. nih.gov For example, in Pseudomonas putida, both pathways have been observed for benzoate degradation. unesp.br

In the absence of oxygen, microorganisms employ entirely different strategies for benzoate degradation. A common mechanism is the activation of benzoate to a more reactive form, benzoyl-coenzyme A (benzoyl-CoA). csic.esontosight.aimetacyc.org This reaction is catalyzed by benzoate-CoA ligase and is a central step in the anaerobic catabolism of many aromatic compounds. ontosight.ai

From benzoyl-CoA, several pathways can proceed. One notable route, observed under both anaerobic and aerobic conditions in some bacteria, is the CoA-dependent epoxide pathway. frontiersin.orgasm.org In Comamonas testosteroni, for instance, benzoate is degraded via this pathway, which involves the conversion of benzoyl-CoA into an epoxide intermediate (2,3-epoxybenzoyl-CoA). asm.orgnih.govresearchgate.net This epoxide is then hydrolyzed, leading to the cleavage of the aromatic ring without the use of dioxygenases. asm.orgethz.ch The resulting aliphatic compound is further processed through a series of reactions resembling β-oxidation. csic.es

Studies on Comamonas testosteroni strain CNB-1 have shown that while it degrades benzoate through the CoA-dependent epoxide pathway, enzymes for another pathway (the gentisate pathway) are also induced. nih.govnih.gov This is due to the role of the intermediate benzoyl-CoA as an inducer molecule for genes in both pathways, highlighting the complexity of metabolic regulation. researchgate.netnih.gov

The degradation of benzoate esters is mediated by a series of specific enzymes that catalyze each step of the catabolic pathways.

Esterases: These enzymes are responsible for the initial hydrolytic cleavage of the ester bond. oup.comnih.gov

Benzoate-CoA Ligase: This enzyme activates benzoate to benzoyl-CoA, a crucial step in anaerobic degradation and some aerobic hybrid pathways. ontosight.aiasm.orgnih.gov Its activity is induced in the presence of benzoate. nih.gov

Dioxygenases: These are key enzymes in aerobic degradation. Ring-hydroxylating dioxygenases, such as benzoate dioxygenase, introduce hydroxyl groups onto the aromatic ring. ubc.ca Subsequently, ring-cleaving dioxygenases, like catechol 1,2-dioxygenase (ortho cleavage) and catechol 2,3-dioxygenase (meta cleavage), break open the aromatic ring. unesp.brnih.gov

"Box" Enzymes: In the aerobic CoA-dependent epoxide pathway, a set of enzymes encoded by box genes are critical. These include benzoyl-CoA oxygenase (BoxB) and reductase (BoxA), which form the epoxide, and benzoyl-CoA hydratase (BoxC), which hydrolyzes the epoxide to cleave the ring. csic.esasm.org

Key Enzymes in Benzoate Degradation Pathways

| Enzyme | Pathway | Function | Source |

|---|---|---|---|

| Esterase | Initial Hydrolysis | Cleaves ester bond to form benzoate and an alcohol | oup.comnih.gov |

| Benzoate-CoA Ligase | Anaerobic / Aerobic Hybrid | Activates benzoate to benzoyl-CoA | ontosight.aiasm.org |

| Catechol 1,2-Dioxygenase | Aerobic (Ortho Cleavage) | Cleaves aromatic ring between hydroxyl groups | csic.esunesp.br |

| Catechol 2,3-Dioxygenase | Aerobic (Meta Cleavage) | Cleaves aromatic ring adjacent to hydroxyl groups | unesp.brresearchgate.net |

| BoxA, BoxB, BoxC | Aerobic (CoA-Dependent Epoxide) | Form and hydrolyze an epoxide intermediate for ring cleavage | csic.esasm.org |

The complete mineralization of complex organic pollutants in the environment is often not accomplished by a single microbial species but by the coordinated action of a microbial consortium. asm.org Synergistic interactions are crucial for the efficient breakdown of compounds like benzoate esters.

For example, in the degradation of the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a complex ester, research has shown that degradation is achieved through a synergistic network of different bacteria. asm.org One group of bacteria, such as Acidovorax, may be responsible for the initial hydrolysis of the ester side chains. The resulting intermediate, in that case o-phthalic acid (a dicarboxylic acid), is then degraded by another group of bacteria, such as Aestuariibacter. asm.org This division of labor allows for a more efficient and complete breakdown of the parent compound. A similar model can be postulated for this compound, where one set of microorganisms hydrolyzes the ester, and other specialist bacteria degrade the resulting 4-methylbenzoic acid and phenol.

Abiotic Degradation Processes of Benzoate Esters (e.g., UV-radiation and Oxidation)

In addition to biological breakdown, abiotic processes can contribute to the degradation of benzoate esters in the environment. These processes are primarily driven by sunlight and reactive chemical species.

UV Radiation (Photolysis/Photodegradation): Exposure to ultraviolet (UV) radiation, particularly the higher energy UV-C wavelengths, can induce the degradation of organic compounds. science.govmdpi.com The energy from UV light can disrupt chemical bonds, leading to photo-oxidation and chain scission reactions. mdpi.com For some aromatic compounds, photolytic degradation can be significantly more efficient than other abiotic processes. science.gov The presence of carbonyl groups in the ester structure can make them susceptible to photodegradation, as these groups can absorb UV radiation. mdpi.com

Oxidation: Advanced oxidation processes, involving highly reactive species like hydroxyl radicals, can effectively degrade recalcitrant organic pollutants. science.govresearchgate.net These processes can be initiated by factors such as the presence of hydrogen peroxide (H₂O₂) in combination with UV light or by photocatalysts like titanium dioxide (TiO₂). science.gov While less common as a primary pathway in bulk soil or water, these oxidative reactions can be important at surfaces and in sunlit atmospheric water droplets.

The high hydrophobicity and stability of some larger esters can make them resistant to these abiotic treatments alone, often making microbial degradation the more efficient and complete remediation option. nih.gov

Ecological Implications of Benzoate Ester Degradation and Bioremediation Approaches

The environmental fate of benzoate esters, including this compound, is intrinsically linked to microbial activity. These compounds are not typically considered persistent in the environment due to their susceptibility to microbial degradation. frontiersin.orgd-nb.info The primary and most crucial step in their natural attenuation is the enzymatic hydrolysis of the ester bond. oup.comoup.com

Detailed Research Findings

Research on the biodegradation of structurally similar diaryl esters provides significant insight into the likely fate of this compound. Studies involving the bacterium Pseudomonas sp. strain TR3 have shown that it can utilize phenylbenzoate as its sole source of carbon and energy. oup.com The degradation process is initiated by an inducible esterase that hydrolyzes the ester bond, yielding phenol and benzoate. This same strain was also capable of hydrolyzing p-tolylbenzoate, a close structural analog of this compound, to produce benzoate and 4-methylphenol (p-cresol). oup.com This suggests that the initial breakdown of this compound would yield phenol and 4-methylbenzoic acid.

The subsequent degradation of these aromatic intermediates is a well-documented process in many soil and aquatic microorganisms. wits.ac.za For instance, a novel denitrifying bacterium, Magnetospirillum sp. strain pMbN1, has been isolated and shown to degrade 4-methylbenzoate anaerobically. asm.orgmpg.de This indicates that the complete mineralization of this compound can occur even in oxygen-limited environments. The degradation of 4-methylbenzoate in this strain proceeds through a specific 4-methylbenzoyl-CoA pathway, which is analogous to the central benzoyl-CoA pathway for anaerobic degradation of aromatic compounds. researchgate.net

The ecological implication is that a microbial consortium is likely responsible for the complete breakdown of this compound in the environment. One group of microorganisms, possessing specific hydrolases, would perform the initial cleavage of the ester. oup.comoup.com Other groups of bacteria would then metabolize the resulting phenol and 4-methylbenzoic acid. wits.ac.zaasm.org However, the degradation process can be influenced by the presence of other compounds. For example, the degradation of terephthalate, another aromatic dicarboxylate, by certain microbial cultures was found to be inhibited by the presence of benzoate, one of its breakdown products. asm.org Similarly, the biodegradation of 4-pentylthis compound, a more complex benzoate ester, is reportedly inhibited by benzoate, suggesting potential regulatory interactions within microbial communities that could slow down the remediation process.

Interactive Data Table: Microbial Degradation of Benzoate Esters and Their Metabolites

| Compound | Degrading Microorganism | Key Metabolic Step/Pathway | Resulting Products | Source(s) |

| Phenylbenzoate | Pseudomonas sp. strain TR3 | Ester hydrolysis | Phenol and Benzoate | oup.com |

| p-Tolylbenzoate | Pseudomonas sp. strain TR3 | Ester hydrolysis | Benzoate and 4-Methylphenol | oup.com |

| 4-Methylbenzoate | Magnetospirillum sp. strain pMbN1 | Anaerobic degradation via 4-methylbenzoyl-CoA pathway | CO2 (under nitrate-reducing conditions) | asm.orgresearchgate.net |

| Methyl Benzoate | Burkholderia cepacia | Ester hydrolysis and subsequent acid degradation | Benzoic acid (intermediate), then further metabolized | oup.com |

| Phthalate Esters | Various aerobic microbes | Hydrolysis, then conversion to protocatechuate | Phthalate and respective alcohols | d-nb.info |

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances, offering a cost-effective and environmentally sustainable alternative to traditional physicochemical cleanup methods. frontiersin.orgnih.gov For environments contaminated with benzoate esters like this compound, bioremediation strategies can be tailored to enhance the natural degradation processes.

Two primary bioremediation strategies are applicable:

Biostimulation : This approach involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutant. This could involve adding nutrients (nitrogen, phosphorus), electron acceptors (like nitrate (B79036) for anaerobic degradation), or optimizing pH and temperature conditions. nih.gov For 4-methylbenzoate degradation by strain pMbN1, optimal conditions were found to be between 26.2 to 35.7°C and a pH of 7.3 to 7.7. asm.orgmpg.de

Bioaugmentation : This strategy involves the introduction of specific, highly efficient microbial strains or consortia into the contaminated site. besjournal.com This is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities or is present in insufficient numbers. besjournal.com Bioaugmentation has been shown to enhance the removal of compounds like 4-methyl benzoate and 3-chlorobenzoate. besjournal.com Strains such as Pseudomonas sp. TR3 and Magnetospirillum sp. pMbN1 would be prime candidates for bioaugmentation at sites contaminated with this compound and its derivatives, due to their proven ability to degrade the parent ester structure and its metabolites. oup.comasm.org

The success of bioremediation depends on a thorough understanding of the contaminants, the site's ecological conditions, and the metabolic pathways involved. frontiersin.org The knowledge that benzoate can inhibit the degradation of other related molecules highlights the importance of monitoring intermediate metabolites during a bioremediation process to avoid rate-limiting feedback inhibition. asm.org

Interactive Data Table: Bioremediation Strategies for Benzoate-Related Compounds

| Strategy | Target Pollutant(s) | Key Microbial Players/Genera | Principle of Action | Source(s) |

| Bioaugmentation | Quinoline, 3-chlorobenzoate, 4-methyl benzoate | Specialized degraders (e.g., specific Pseudomonas strains) | Introduction of specialized microbes to enhance degradation rates. | besjournal.com |

| Natural Attenuation / Biostimulation | Benzoate Esters, Aromatic Hydrocarbons | Indigenous Pseudomonas, Magnetospirillum, etc. | Relying on and enhancing the activity of native microbial populations. | wits.ac.zanih.gov |

| Anaerobic Bioremediation | 4-Methylbenzoate | Magnetospirillum sp. strain pMbN1 | Use of denitrifying bacteria to degrade pollutants in anoxic conditions. | asm.orgmpg.de |

| Aerobic Bioremediation | Phenylbenzoate, Toluene, Phenol | Pseudomonas sp., Burkholderia cepacia | Use of aerobic bacteria that utilize oxygenases for ring cleavage. | oup.comoup.comwits.ac.za |

Q & A

Q. How is Phenyl 4-methylbenzoate synthesized and characterized in academic research?

this compound is synthesized via esterification of 4-methylbenzoic acid with phenol under acidic conditions. The purity is confirmed by melting point determination, infrared (IR) spectroscopy (C=O stretch at ~1720 cm⁻¹), and NMR spectroscopy (aromatic protons at δ 7.2–8.1 ppm). Single crystals for X-ray diffraction are grown by slow evaporation of ethanol solutions .

Q. What are the key crystallographic parameters of this compound?

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3440 Å, b = 8.1332 Å, c = 12.1545 Å, and β = 110.911°. The dihedral angle between the benzoyl and phenyl rings is 76.0°, with the ester group twisted 9.4° from the benzoyl plane. Weak parallel stacking of benzoyl rings (interplanar distance: 3.65 Å) is observed .

Q. What spectroscopic techniques confirm the purity and structure of synthesized this compound?

IR spectroscopy identifies ester carbonyl stretching (~1720 cm⁻¹). ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and methyl group signals (δ 2.4 ppm). X-ray crystallography provides definitive structural validation, including bond lengths and angles .

Advanced Research Questions

Q. How do substituents influence the dihedral angles in aryl benzoates?

Substituents significantly alter molecular conformation. For example:

- This compound: 76.0° dihedral angle .

- 4-Chlorothis compound: 63.89° .

- 4-Methylphenyl 4-chlorobenzoate: 51.86° . Electron-withdrawing groups (e.g., Cl) reduce steric hindrance, decreasing dihedral angles, while methyl groups increase torsional strain. Computational modeling (DFT) can predict these effects .

Q. What methodological considerations are critical in refining the crystal structure using SHELX?

Key steps include:

- Data scaling : Use multi-scan absorption corrections (e.g., CrysAlis RED) to address intensity variations .

- Hydrogen placement : Constrain H-atoms geometrically (C–H = 0.93–0.96 Å) and refine methyl group disorder with equal occupancy .

- Validation : Check for outliers using Rint (e.g., 0.027) and S (goodness-of-fit = 1.03) . SHELXL refinement against F² data ensures robust handling of high-resolution or twinned datasets .

Q. How to analyze kinetic data for enzymatic reactions involving 4-methylbenzoate derivatives?

Initial velocity patterns (e.g., 1/V vs. 1/[substrate]) are fitted to the Michaelis-Menten equation. For 4-methylbenzoate in CoA ligase assays: